![molecular formula C22H20ClN5O2 B3000437 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950286-64-3](/img/structure/B3000437.png)
1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.89. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Agents
The isoxazoline moiety in this compound has been associated with antibacterial and antimicrobial effects . Researchers can investigate its potential as a novel agent to combat bacterial infections, contributing to the development of new antibiotics.
Anti-Inflammatory Properties
Compounds containing isoxazoline structures have demonstrated anti-inflammatory activity . Scientists can explore whether this specific compound exhibits similar effects, potentially aiding in the treatment of inflammatory diseases.
Anticancer Research
Isoxazoline derivatives have been studied for their anticancer properties . Investigating the impact of this compound on cancer cell lines could provide valuable insights into its potential as an antitumor agent.
Antidiabetic Applications
Given the diverse biological properties of isoxazoline-containing compounds, including antidiabetic effects , researchers might explore whether this compound influences glucose metabolism or insulin sensitivity.
Photoluminescent and Photorefractive Materials
While not directly mentioned in the literature, the triazole and benzoxazole moieties in this compound suggest potential applications in photoluminescent materials and photorefractive devices . Further investigation could reveal its optical properties and suitability for these purposes.
Computational Chemistry and Drug Design
Utilizing density functional theory (DFT), researchers can analyze the electronic structure, molecular orbitals, and energy levels of this compound . Such computational studies aid in drug design and optimization.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets and induce changes that lead to various biological effects .
Biochemical Pathways
It is known that isoxazole derivatives can influence a wide range of biochemical pathways, leading to diverse downstream effects .
Result of Action
Compounds with similar structures have been shown to display growth inhibition on various cancer cell lines .
properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclopentyl-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-13-20(22(29)24-16-4-2-3-5-16)25-27-28(13)17-10-11-19-18(12-17)21(30-26-19)14-6-8-15(23)9-7-14/h6-12,16H,2-5H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSTWWIYSMAETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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